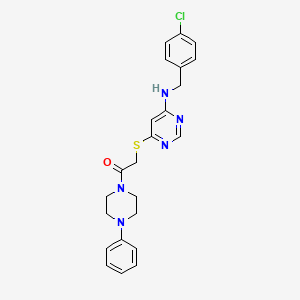
(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate is a chemically synthesized molecule that likely features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The molecule also contains a furan moiety, an acrylamide group, and a phenyl ring, suggesting a complex structure with potential for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related piperidine-containing compounds has been reported in the literature. For instance, a series of novel piperidine ring-modified analogues of methyl phenyl (piperidin-2-yl) acetate was developed through a process involving piperidine ring alkylation and reductive amination, followed by lithium aluminum hydride reduction to yield alcohol derivatives. These derivatives were further processed into methyl ether derivatives through methylation . Although the exact synthesis of (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate is not detailed, similar synthetic strategies involving multi-step reactions and modifications of known methodologies could be employed to synthesize this compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been elucidated using crystallography. This compound was found to crystallize in the monoclinic space group with specific lattice parameters and formed H-bonded dimers in the crystal lattice, stabilized by C-H...π and C-H...O interactions . These findings suggest that (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate may also exhibit interesting intermolecular interactions and a well-defined crystal structure, which could be investigated using similar crystallographic techniques.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of (E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate are not directly reported, related compounds with piperidine rings and aromatic systems have been characterized. Such compounds typically exhibit moderate to high melting points, solubility in organic solvents, and distinct spectroscopic signatures in NMR and MS analyses due to their complex structures . The presence of hydrogen bond donors and acceptors in the molecule suggests it could have a propensity to form specific intermolecular interactions, which could affect its solubility and melting point.
Propriétés
IUPAC Name |
phenyl 4-[[[(E)-3-(furan-3-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(7-6-17-10-13-25-15-17)21-14-16-8-11-22(12-9-16)20(24)26-18-4-2-1-3-5-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,21,23)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQTUTYVAIXGIN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-phenyl 4-((3-(furan-3-yl)acrylamido)methyl)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,4-difluorobenzamide](/img/structure/B2506031.png)
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)



![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2506047.png)

